molecular formula C19H23N5O4S2 B2707601 ethyl 2-(2-(2-(2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)thiazol-4-yl)acetate CAS No. 1351621-25-4

ethyl 2-(2-(2-(2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)thiazol-4-yl)acetate

Cat. No.: B2707601
CAS No.: 1351621-25-4
M. Wt: 449.54
InChI Key: HPQCUVWJVWIUFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(2-(2-(2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C19H23N5O4S2 and its molecular weight is 449.54. The purity is usually 95%.
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Scientific Research Applications

Insecticidal Applications

Research by Fadda et al. (2017) on the synthesis of various heterocycles, including thiazole and pyridine derivatives, demonstrates the potential insecticidal applications against the cotton leafworm, Spodoptera littoralis. This highlights the compound's role in developing new insecticides for agricultural purposes Fadda, Salam, Tawfik, Anwar, & Etman, 2017.

Antimicrobial and Antitumor Activities

Several studies have explored the compound's utility in synthesizing derivatives with antimicrobial and antitumor properties. For instance, compounds synthesized from ethyl 2-cyanoacetate have shown pronounced antimicrobial activity, illustrating the compound's significance in developing new antimicrobial agents (Bhuiyan et al., 2006; El‐Kazak & Ibrahim, 2013). Moreover, the antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, as reported by Albratty, El-Sharkawy, & Alam (2017), underscores the potential of the compound in contributing to the synthesis of antitumor agents.

Heterocyclic Compound Synthesis

The versatility of the compound extends to the synthesis of a wide range of heterocyclic compounds, as evidenced by the work of Jeankumar et al. (2013), who designed thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. This highlights the compound's role in addressing infectious diseases through the design of novel therapeutic agents Jeankumar, Renuka, Santosh, Soni, Sridevi, Suryadevara, Yogeeswari, & Sriram, 2013.

Properties

IUPAC Name

ethyl 2-[2-[[2-[2-(cyclopropanecarbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4S2/c1-2-28-16(26)7-12-10-29-18(20-12)22-15(25)9-24-6-5-13-14(8-24)30-19(21-13)23-17(27)11-3-4-11/h10-11H,2-9H2,1H3,(H,20,22,25)(H,21,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQCUVWJVWIUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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